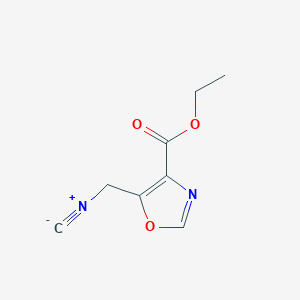

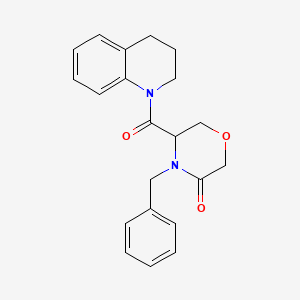

![molecular formula C21H18N2O2S2 B2901533 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide CAS No. 886958-92-5](/img/structure/B2901533.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide” is likely to be an organic compound containing a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzothiazole derivatives generally have high melting points .Applications De Recherche Scientifique

N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of protein-protein interactions (PPIs). PPIs are essential for many biological processes, including signal transduction, gene expression, and enzyme regulation. Dysregulation of PPIs has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This compound has been shown to selectively inhibit the activity of several PPIs, making it a promising candidate for the development of new therapeutics.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antiprotozoal effects . They have also been associated with inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid originating from cell membrane phospholipids . This inhibition is a common mechanism for anti-inflammatory activity.

Biochemical Pathways

It’s known that benzothiazole derivatives can affect the prostaglandin synthesis pathway . Prostaglandins play key roles in inflammation and pain signaling, so their inhibition can lead to anti-inflammatory effects.

Pharmacokinetics

A study on similar benzothiazole derivatives has shown favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, including anti-inflammatory, antifungal, and antiprotozoal effects . They have also been associated with inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is its ability to selectively target specific PPIs. This specificity can be useful in the development of new therapeutics, as it can reduce the risk of off-target effects and toxicity. Another advantage is its relatively small size, which can facilitate its uptake into cells and tissues. However, there are also some limitations to the use of this compound in lab experiments. Its complex synthesis method and relatively high cost can make it difficult to obtain in large quantities. Additionally, its specificity may also limit its utility in certain applications where broader inhibition of PPIs is desired.

Orientations Futures

There are several future directions for research on N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide. One area of interest is the development of new derivatives and analogs with improved potency and selectivity. Another area of interest is the identification of new PPI targets that can be modulated by this compound. In addition, further studies are needed to elucidate the long-term effects of this compound on cellular processes and its potential for use in the development of new therapeutics. Overall, this compound represents a promising candidate for the development of new drugs and tools for scientific research.

Méthodes De Synthèse

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide involves a multi-step process that starts with the preparation of the intermediate compound 4,5-dimethyl-2-nitrobenzenesulfonic acid. This intermediate is then reacted with 2-aminothiophenol to form the benzothiazole ring system. The resulting compound is then coupled with 4-methoxybenzoyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.

Safety and Hazards

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c1-12-13(2)26-21(23-19(24)14-8-10-15(25-3)11-9-14)18(12)20-22-16-6-4-5-7-17(16)27-20/h4-11H,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPHOWWFZGAGOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde](/img/structure/B2901452.png)

![6-(4-Ethoxy-3-fluorobenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2901453.png)

![2-(benzylthio)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2901456.png)

![1-ethyl-6-(4-fluorobenzyl)-3-methyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2901459.png)

![Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]-5-pyrimidinecarboxylate](/img/structure/B2901460.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)

![2-[2,4-dichloro(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2901467.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901471.png)